3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted with two distinct moieties:
- A piperazine ring sulfonylated by a 4-butoxyphenyl group, introducing both lipophilic (butoxy chain) and polar (sulfonyl) characteristics.
Molecular Formula: C₂₄H₃₂N₆O₃S (calculated). Molecular Weight: ~484.1 g/mol (estimated).
Properties
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-4-5-16-32-20-6-8-21(9-7-20)33(30,31)28-14-12-27(13-15-28)22-10-11-23(25-24-22)29-19(3)17-18(2)26-29/h6-11,17H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZDMDICKWNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound notable for its diverse biological activities, particularly in antibacterial and anticancer applications. This compound features a piperazine moiety linked to a pyridazine ring, which is further substituted with a butoxyphenyl sulfonyl group and a methyl pyrazole group. The structural characteristics suggest significant potential for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 456.57 g/mol. The presence of multiple functional groups such as sulfonyl, piperazine, and pyrazole enhances its reactivity and interaction capabilities with biological systems.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential for developing new antibiotics. The mechanism of action may involve binding to bacterial enzymes or receptors, disrupting essential metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown antiproliferative effects on human cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's structural features allow it to engage in interactions that can inhibit tumor growth and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound can lead to variations in biological activity. For instance, the presence of the butoxy group on the phenyl ring influences its pharmacological properties. SAR analyses help in understanding how changes in molecular structure can enhance efficacy or reduce side effects, guiding the design of more effective derivatives.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may act as an inhibitor by binding competitively or non-competitively to enzyme active sites.
- Receptor Interaction : The compound has been studied for its binding affinity to various receptors involved in disease pathways, including histamine H3 receptors, which may have implications for treating conditions related to histamine signaling.
Case Studies
Several case studies have highlighted the compound's potential:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound were effective against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that the compound could enhance the cytotoxic effects when used in combination with standard chemotherapeutic agents like doxorubicin .
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar structures, the following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazine | Pyrazole and piperazine rings | Contains a naphthalene moiety |
| 6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine | Sulfonamide structure | Exhibits histamine H3 antagonistic activity |
| 3-(3,5-dimethylpyrazolyl)-2-methylpyridine | Pyrazole and methyl groups | Different substitution pattern on the pyridine ring |
The unique combination of functional groups in this compound enhances its biological activity compared to other compounds in its class .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
